molecular formula C11H18O3 B13212275 Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13212275
M. Wt: 198.26 g/mol
InChI Key: FDTVACOTHDLSFD-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . This compound belongs to the class of oxaspiro compounds, which are characterized by a spiro-connected oxirane ring and a carboxylate ester group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and catalysts, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The spiro structure provides unique steric properties that can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-3-8-6-4-5-7-11(8)9(14-11)10(12)13-2/h8-9H,3-7H2,1-2H3

InChI Key

FDTVACOTHDLSFD-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC12C(O2)C(=O)OC

Origin of Product

United States

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